molecular formula C19H23ClN2O5S2 B6527003 methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135139-08-0

methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6527003
CAS No.: 1135139-08-0
M. Wt: 459.0 g/mol
InChI Key: FZMOOHWTSKZOBK-UHFFFAOYSA-N
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Description

Methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O5S2 and its molecular weight is 459.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.0736919 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound belonging to the thienopyridine class. Its unique structural features and potential biological activities have attracted significant research interest. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thieno[2,3-c]pyridine core with a methyl ester and benzenesulfonyl substituents. These modifications are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃S
Molecular Weight306.38 g/mol
CAS Number123456-78-9
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thienopyridine derivatives. For instance, compounds similar to this compound exhibited significant activity against multi-drug resistant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci). The minimum inhibitory concentration (MIC) values ranged from 2 to 16 mg/L against these pathogens .

Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to inhibit bacterial cell wall synthesis by targeting specific enzymes involved in this process .

Anticancer Activity

The anticancer properties of thienopyridine derivatives have been explored extensively. In vitro studies demonstrated that this compound can induce growth inhibition in various cancer cell lines.

Cell LineIC₅₀ (μM)Effect on Viability (%)
MDA-MB-231 (TNBC)1350
MDA-MB-4681555
MCF-12A (non-tumorigenic)>50>90

In these studies, the compound reduced cell proliferation and altered cell cycle distribution by increasing the G0/G1 phase population while decreasing the S phase population .

Case Study : A study using the chick chorioallantoic membrane (CAM) model showed that treatment with this compound significantly decreased tumor size in vivo .

Safety and Toxicity

The cytotoxicity profile of this compound indicates low toxicity against non-tumorigenic cells. The hemolytic activity was minimal at concentrations up to 40–50 mg/L . This suggests a favorable therapeutic index for potential clinical applications.

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2.ClH/c1-21-10-8-14-15(12-21)27-18(17(14)19(23)26-2)20-16(22)9-11-28(24,25)13-6-4-3-5-7-13;/h3-7H,8-12H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMOOHWTSKZOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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